molecular formula C7H6BrFO B1524457 3-Bromo-2-fluoro-5-methylphenol CAS No. 1026796-51-9

3-Bromo-2-fluoro-5-methylphenol

Cat. No. B1524457
M. Wt: 205.02 g/mol
InChI Key: QHVGXKWNWNRIIM-UHFFFAOYSA-N
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Description

“3-Bromo-2-fluoro-5-methylphenol” is a chemical compound with the molecular formula C7H6BrFO . It is a useful raw material for organic synthesis and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-fluoro-5-methylphenol” can be represented by the InChI code 1S/C7H6BrFO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 . The average mass of the molecule is 187.034 Da .


Physical And Chemical Properties Analysis

“3-Bromo-2-fluoro-5-methylphenol” is a solid at room temperature . It has a molecular weight of 205.03 g/mol .

Scientific Research Applications

  • General Use

    • Scientific Field : Organic Chemistry
    • Application Summary : “3-Bromo-2-fluoro-5-methylphenol” is an organic compound with the chemical formula C7H6BrFO . It is used as a building block in scientific research .
    • Application Method : The specific methods of application can vary greatly depending on the context of the research. Typically, it would be used in a reaction to synthesize a more complex molecule .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide range of organic molecules .
  • Selective Generation of ortho-Brominated para-Substituted Phenols

    • Scientific Field : Organic Chemistry
    • Application Summary : This research paper discusses the selective and efficient generation of ortho-brominated para-substituted phenols . The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent .
    • Application Method : The reactions can be conducted on phenol, naphthol, and biphenol substrates, giving yields of >86% on a gram scale . Excellent selectivity for the desired mono ortho-brominated products is achieved in the presence of 10 mol % para-TsOH .
    • Results or Outcomes : The reaction is shown to be tolerant of a range of substituents, including CH3, F, and NHBoc .
  • Linker Molecule in Scientific Research

    • Scientific Field : Biochemistry
    • Application Summary : “3-Bromo-2-fluoro-5-methylphenol” acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules.
    • Application Method : This conjugation process allows scientists to attach probes or other functional groups to the biomolecule of interest.
    • Results or Outcomes : The outcomes depend on the specific research context. In general, the use of this compound can enable the attachment of probes or other functional groups to biomolecules, which can be useful in various biochemical assays.
  • Additive in Alkyne Metatheses

    • Scientific Field : Organic Chemistry
    • Application Summary : “2-Fluoro-5-methylphenol”, a compound similar to “3-Bromo-2-fluoro-5-methylphenol”, is used as an additive in alkyne metatheses .
    • Application Method : The specific methods of application can vary greatly depending on the context of the research. Typically, it would be used in a reaction to facilitate the metathesis of alkynes .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the efficient metathesis of alkynes .
  • Storage and Handling

    • Scientific Field : Material Science
    • Application Summary : “3-Bromo-2-fluoro-5-methylphenol” is stored and handled under specific conditions to maintain its stability and purity .
    • Application Method : The compound is typically stored at a temperature of 2-8°C . It is shipped at room temperature and is available in liquid form .
    • Results or Outcomes : Proper storage and handling ensure that the compound retains its properties and is safe for use in various applications .
  • Intermediate in the Synthesis of Other Compounds

    • Scientific Field : Organic Chemistry
    • Application Summary : “3-Bromo-2-fluoro-5-methylphenol” can be used as an intermediate in the synthesis of other organic compounds .
    • Application Method : The specific methods of application can vary greatly depending on the context of the research. Typically, it would be used in a reaction to synthesize a more complex molecule .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide range of organic molecules .

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-2-fluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVGXKWNWNRIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680248
Record name 3-Bromo-2-fluoro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-5-methylphenol

CAS RN

1026796-51-9
Record name Phenol, 3-bromo-2-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026796-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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